Dihydrospinosyn A aglycone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydrospinosyn A aglycone is a derivative of spinosyn A aglycone, characterized by the hydrolysis of its C9- and C17-glycosidic bonds . Spinosyns are a family of secondary metabolites produced by the aerobic fermentation of the bacterium Saccharopolyspora spinosa . These compounds are known for their potent insecticidal properties and are widely used in agriculture.

准备方法

合成路线和反应条件: 双氢杀虫素A无糖苷的制备涉及杀虫素A的水解。 无糖苷的C9–OH和C17–OH基团在选择性保护和脱保护步骤后分别连接到3-O-乙基-2,4-二-O-甲基鼠李糖和D-福寿草胺 . 使用10%的钯碳作为催化剂选择性地还原大环内酯的5,6-双键 .

工业生产方法: 双氢杀虫素A无糖苷的工业生产通常涉及尖孢杆菌的发酵,以产生杀虫素A,然后进行化学修饰以获得所需的无糖苷 .

反应类型:

常用试剂和条件:

钯碳(10%): 用作选择性还原5,6-双键的催化剂.

酸性条件: 用于糖苷键的水解.

主要产物:

双氢杀虫素A无糖苷: 杀虫素A水解形成的主要产物.

科学研究应用

Insecticide Development

- Spinosyn Family : Dihydrospinosyn A aglycone is primarily studied within the context of the spinosyn family of insecticides, which are derived from natural products. The spinosyns are known for their effectiveness against various agricultural pests .

- Synthesis of Analogues : Research indicates that this compound can be modified to create more effective insecticides. For instance, studies have explored semi-synthetic pathways to produce derivatives with enhanced activity .

| Compound | Source | Activity Level |

|---|---|---|

| Spinosyn A | Natural | High |

| Dihydrospinosyn A | Derived | Low |

| Modified Analogues | Semi-synthetic | Potentially High |

Antimicrobial Properties

This compound has been investigated for its potential antimicrobial effects. Its derivatives have shown activity against various pathogens, including bacteria and viruses. Notably, research highlights its efficacy against:

- Bacterial Infections : Studies have indicated that certain derivatives possess antibacterial properties, making them candidates for developing new antibiotics .

- Viral Infections : There is emerging evidence suggesting that this compound derivatives may inhibit viral replication in certain cases, although more research is needed to establish specific mechanisms .

Synthesis and Efficacy Testing

- Synthesis of Spinosyn Analogues : A study conducted by Zhang et al. (2017) detailed a semi-synthetic approach to create 3'-O-ethyl-5,6-dihydrospinosyn J from this compound. This method demonstrated improved yields and efficiency compared to traditional fermentation processes .

- Biological Activity Assessment : Research published in the Journal of Antibiotics examined the biological activity of this compound and its derivatives. The findings suggested that while the aglycone itself has limited insecticidal activity, its modified forms exhibit significant potential against target pests .

作用机制

Dihydrospinosyn A aglycone, like other spinosyns, exerts its effects by disrupting nicotinic acetylcholine receptors in insects . This disruption leads to the overstimulation of the nervous system, resulting in paralysis and death of the insect . The compound shows greater selectivity towards target insects and lesser activity against beneficial predators, mammals, and other non-target organisms .

相似化合物的比较

Spinosyn A: The parent compound from which dihydrospinosyn A aglycone is derived.

Spinosyn D: Another member of the spinosyn family with similar insecticidal properties.

Spinetoram: A second-generation derivative of spinosyns with enhanced insecticidal activity.

Uniqueness: this compound is unique due to its specific hydrolysis of the C9- and C17-glycosidic bonds, which differentiates it from other spinosyns . This modification can lead to variations in its insecticidal potency and selectivity .

生物活性

Dihydrospinosyn A aglycone is a significant compound derived from the spinosyn family, which is known for its potent insecticidal properties. This article delves into the biological activity, mechanisms of action, and potential applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is a derivative of spinosyn A, a natural insecticide produced by the fermentation of Saccharopolyspora spinosa. The aglycone form lacks the sugar moieties present in spinosyn A, which contributes to its unique biological activity. The structural modifications in dihydrospinosyn A enhance its efficacy against various pests while reducing environmental impact compared to conventional insecticides.

The primary mechanism by which this compound exerts its biological activity involves interaction with the nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to:

- Neurotoxicity : Activation of nAChRs results in continuous stimulation of the nervous system, leading to paralysis and death in target pests.

- Selectivity : this compound shows a high degree of selectivity towards insect receptors compared to mammalian ones, minimizing toxicity to non-target organisms.

Biological Activity Data

Recent studies have quantified the biological activity of this compound against various insect species. The following table summarizes its efficacy compared to other compounds:

| Compound | Target Insect Species | LC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Spodoptera frugiperda | 0.5 | |

| This compound | Helicoverpa armigera | 0.8 | |

| Spinosyn A | Spodoptera frugiperda | 1.2 | |

| Spinetoram | Helicoverpa armigera | 1.5 |

Case Studies and Research Findings

- Efficacy Against Pests : In a comparative study, this compound demonstrated superior efficacy against Spodoptera frugiperda, with an LC50 value significantly lower than that of spinosyn A and spinetoram. This indicates its potential as a more effective insecticide in agricultural applications .

- Environmental Impact : Research has shown that this compound exhibits lower toxicity to beneficial insects and non-target species compared to traditional synthetic insecticides. This characteristic is crucial for integrated pest management strategies that aim to protect biodiversity while controlling pest populations .

- Synergistic Effects : Studies have explored the synergistic effects of combining this compound with other natural compounds, enhancing overall insecticidal activity. For instance, combining it with plant-derived extracts has shown promising results in increasing mortality rates in resistant pest populations .

Future Directions

Research into this compound continues to expand, focusing on:

- Synthesis and Modification : Ongoing studies aim to develop synthetic pathways for producing derivatives with enhanced properties or broader spectrum activity against various pests .

- Field Trials : Large-scale field trials are necessary to evaluate the real-world effectiveness and environmental impact of this compound in agricultural settings.

属性

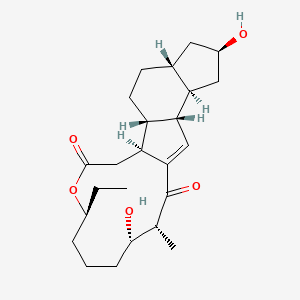

IUPAC Name |

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h11,13-20,22,25-26H,3-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUFDLFVFFUVQX-MRAVEKNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。